9-Chloro-5-cyclohexyl-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
CAS No.: 303061-31-6
Cat. No.: VC16089209
Molecular Formula: C23H25ClN2O2
Molecular Weight: 396.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303061-31-6 |
|---|---|
| Molecular Formula | C23H25ClN2O2 |
| Molecular Weight | 396.9 g/mol |
| IUPAC Name | 9-chloro-5-cyclohexyl-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
| Standard InChI | InChI=1S/C23H25ClN2O2/c1-27-18-10-7-15(8-11-18)20-14-21-19-13-17(24)9-12-22(19)28-23(26(21)25-20)16-5-3-2-4-6-16/h7-13,16,21,23H,2-6,14H2,1H3 |
| Standard InChI Key | OCQDWNCHIIVUKH-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5CCCCC5 |
Introduction
Synthesis Methods
The synthesis of pyrazolo[1,5-c] benzoxazines typically involves condensation reactions between appropriate precursors. For instance, a common method involves reacting a benzoxazine derivative with a pyrazole ring precursor in the presence of a catalyst.
Biological Activities
While specific data on 9-Chloro-5-cyclohexyl-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c] oxazine is scarce, compounds within this class have shown potential in various biological assays:
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Antimicrobial Activity: Some pyrazolo[1,5-c] benzoxazines exhibit activity against bacteria and fungi.
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Antiviral Activity: Certain derivatives have demonstrated antiviral properties, though specific efficacy can vary widely.
Data Tables
Given the limited specific information available for 9-Chloro-5-cyclohexyl-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c] oxazine, we can provide a general overview of related compounds:
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